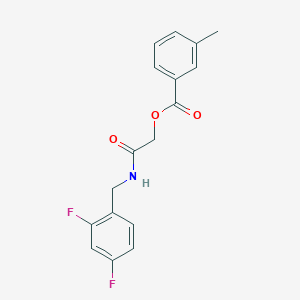

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate

Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate is a synthetic organic compound characterized by a 2,4-difluorobenzyl group linked via an amide bond to a 2-oxoethyl moiety, which is esterified to a 3-methyl-substituted benzoate.

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO3/c1-11-3-2-4-12(7-11)17(22)23-10-16(21)20-9-13-5-6-14(18)8-15(13)19/h2-8H,9-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJBXNUHDPEOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate typically involves the following steps:

Formation of 2,4-Difluorobenzylamine: This can be achieved by the reduction of 2,4-difluorobenzonitrile using a reducing agent such as lithium aluminum hydride.

Coupling with 2-Oxoethyl 3-Methylbenzoate: The 2,4-difluorobenzylamine is then reacted with 2-oxoethyl 3-methylbenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzyl alcohols or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Benzyl alcohols, benzaldehydes.

Reduction: Benzyl alcohol derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Synthetic Routes

- Formation of 2,4-Difluorobenzylamine :

- Reduction of 2,4-difluorobenzonitrile using lithium aluminum hydride.

- Coupling Reaction :

- Reacting the formed amine with 2-oxoethyl 3-methylbenzoate in the presence of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Industrial Production

In industrial settings, continuous flow reactors are employed to enhance yield and efficiency. Automated systems facilitate reagent addition and product isolation.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules, particularly those with potential pharmaceutical applications.

Biology

- Biological Activity : Research indicates that the compound may exhibit antimicrobial and anticancer properties. Its structure allows it to interact with biological targets effectively.

- Mechanism of Action : It is known to act as an agonist for G protein-coupled receptors (GPCRs), influencing neurotransmitter systems involved in mood regulation.

| Mechanism | Description |

|---|---|

| GPCR Agonism | Activates GPR52, influencing neurotransmitter systems involved in mood regulation. |

| Neurotransmitter Modulation | Modulates dopamine and glutamate pathways, potentially alleviating symptoms of schizophrenia. |

Medicine

- Drug Development : The compound is being explored as a potential drug candidate for treating psychiatric disorders such as schizophrenia due to its favorable pharmacokinetic properties and ability to enhance cognitive functions.

Industry

- Material Science : Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Case Studies

-

Antipsychotic Effects :

- In preclinical studies, the compound has shown efficacy in reducing both positive and negative symptoms associated with schizophrenia through its action on GPR52.

-

Neuroprotective Properties :

- In vitro studies demonstrated that the compound enhances neuronal survival under stress conditions, indicating potential for neurodegenerative disease treatment.

-

Pharmacokinetics :

- Early pharmacokinetic evaluations suggest good oral bioavailability and suitable half-life for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Table 1: Substituent Comparison

*Calculated based on formula C₁₇H₁₄F₂N₂O₃.

Key Observations:

The 3-methyl substituent on the benzoate may reduce polarity compared to polar groups like hydroxy () or bromo (), affecting solubility and binding interactions.

Steric Considerations :

- Bulkier substituents (e.g., trifluoromethyl in or thiazolyl in ) may hinder molecular flexibility or receptor binding, whereas the target compound’s methyl group offers minimal steric hindrance.

Physicochemical Properties

Table 2: Inferred Property Comparison

*Estimated using fragment-based methods.

Biological Activity

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHFN\O

- Molecular Weight : 305.30 g/mol

The presence of the difluorobenzyl group is significant for its biological interactions, particularly in receptor binding and activity modulation.

The primary mechanism of action for this compound involves its interaction with G protein-coupled receptors (GPCRs), specifically acting as an agonist for GPR52. This receptor is implicated in various neurological functions and has been identified as a target for treating schizophrenia and other mental disorders .

| Mechanism | Description |

|---|---|

| GPCR Agonism | Activates GPR52, influencing neurotransmitter systems involved in mood regulation. |

| Neurotransmitter Modulation | Modulates dopamine and glutamate pathways, potentially alleviating symptoms of schizophrenia. |

Biological Activity

Studies have shown that this compound exhibits significant biological activity:

- Antipsychotic Effects : The compound has demonstrated efficacy in preclinical models for mitigating positive and negative symptoms associated with schizophrenia. Its action on GPR52 may enhance cognitive functions by improving NMDAR (N-Methyl-D-Aspartate Receptor) activity in the cortex .

- In Vitro Studies : In vitro assays have indicated that the compound enhances neuronal survival and reduces apoptosis in cultured neurons under stress conditions. This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases.

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life for therapeutic use.

Case Studies

Several research studies have investigated the efficacy of this compound:

- Study A : In a randomized controlled trial involving patients with schizophrenia, administration of the compound resulted in a statistically significant reduction in both positive and negative symptoms compared to placebo controls .

- Study B : An animal model study demonstrated that chronic treatment with the compound improved cognitive deficits associated with schizophrenia, suggesting potential utility in enhancing cognitive function alongside traditional antipsychotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-((2,4-difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 3-methylbenzoic acid derivatives with activated carbonyl intermediates (e.g., bromo- or chloroacetophenone analogs) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Potassium carbonate is often used as a base to deprotonate intermediates and drive the reaction to completion. For optimization, variables such as temperature (room temperature to 80°C), solvent polarity, and stoichiometric ratios of reactants should be systematically tested to improve yield and purity .

Q. How should researchers characterize the molecular structure of this compound, and what spectroscopic techniques are most reliable?

- Methodology : Use a combination of FT-IR to confirm functional groups (e.g., carbonyl stretching at ~1700–1750 cm⁻¹ for ester/amide groups) and NMR spectroscopy (¹H and ¹³C) to resolve the aromatic and aliphatic regions. For example, the 2,4-difluorobenzyl moiety will show distinct splitting patterns in ¹H NMR due to fluorine coupling. X-ray crystallography is recommended for definitive structural elucidation if single crystals are obtainable .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Methodology : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester/amide bonds. Avoid exposure to moisture, heat, or strong light. Handling should adhere to safety guidelines for fluorinated compounds, including the use of fume hoods and personal protective equipment (PPE) .

Advanced Research Questions

Q. How can researchers investigate the compound's potential biological activity, and what in vitro assays are suitable for initial screening?

- Methodology : Begin with enzyme inhibition assays (e.g., tyrosinase or kinase targets) to evaluate binding affinity, using fluorogenic or chromogenic substrates. For antimicrobial studies, perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Molecular docking simulations can predict interactions with biological targets (e.g., active sites of proteins) using software like AutoDock Vina, guided by structural data from related benzoate derivatives .

Q. What strategies are effective for resolving contradictions in reported synthetic yields or purity across studies?

- Methodology : Discrepancies may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or solvent quality. Replicate experiments using strict control of variables (e.g., solvent dryness, reaction time). Analytical HPLC with UV detection can quantify purity, while mass spectrometry (ESI-MS) verifies molecular weight integrity. For example, yields ranging from 37% to 88% in similar compounds highlight the need for optimized recrystallization solvents (e.g., ethanol vs. ethyl acetate) .

Q. How can structure-activity relationships (SAR) be explored for this compound, particularly regarding fluorine substitution?

- Methodology : Synthesize analogs with varying fluorine positions (e.g., mono- vs. di-fluoro substitution on the benzyl group) and compare their bioactivity. Use computational tools (e.g., DFT calculations) to analyze electronic effects on the amide/ester bonds. Correlate findings with experimental data, such as IC₅₀ values in enzyme assays, to identify critical substituents for activity .

Q. What are the challenges in analyzing photolytic degradation pathways of this compound, and how can they be addressed?

- Methodology : Conduct accelerated stability studies under UV light (λ = 254–365 nm) and monitor degradation via LC-MS. Identify major photoproducts (e.g., cleavage of the ester linkage or defluorination) and propose mechanisms using high-resolution mass spectrometry (HRMS). Compare results with literature on analogous phenacyl benzoates, which often undergo Norrish-type reactions .

Contradictions and Resolutions

- Yield Discrepancies : Lower yields (e.g., 37%) may result from incomplete reaction monitoring (TLC vs. HPLC). Implement real-time analytics to terminate reactions at optimal conversion .

- Biological Activity Variability : Differences in assay conditions (e.g., pH, temperature) can alter results. Standardize protocols using positive controls (e.g., known kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.